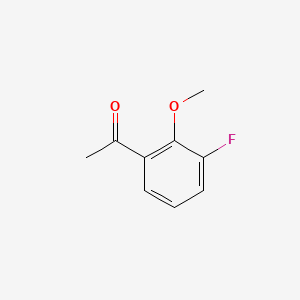

1-(3-Fluoro-2-methoxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKGHXBPAPLVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460097 | |

| Record name | 1-(3-Fluoro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295779-86-1 | |

| Record name | 1-(3-Fluoro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Fluoro-2-methoxyphenyl)ethanone (CAS No. 295779-86-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluoro-2-methoxyphenyl)ethanone is a fluorinated aromatic ketone that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic placement of a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic properties and conformational preferences, making it an attractive starting material for the synthesis of more complex molecules with desired biological activities or material characteristics.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, spectroscopic characterization, safety and handling, and its emerging applications in scientific research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the prediction of the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 295779-86-1 | [1] |

| Molecular Formula | C₉H₉FO₂ | [2] |

| Molecular Weight | 168.17 g/mol | [2] |

| Boiling Point | 185°C at 760 mmHg | [2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | General knowledge |

| Solubility | No data available | |

| Storage | Room Temperature | [2] |

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-fluoro-2-methoxybenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.

Reaction Scheme:

Caption: General workflow for the Friedel-Crafts acylation synthesis of this compound.

Mechanism of Friedel-Crafts Acylation:

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-fluoro-2-methoxybenzene attacks the acylium ion. The methoxy group is an activating, ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-directing group. The regioselectivity of the acylation is influenced by the interplay of these electronic and steric effects.

-

Deprotonation and Catalyst Regeneration: The resulting arenium ion intermediate loses a proton to regenerate the aromaticity of the ring, and the Lewis acid catalyst is regenerated in the workup step.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel.

-

Addition of Substrate: After the addition of acetyl chloride is complete, add 1-fluoro-2-methoxybenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. While specific spectra for this compound are not available in the search results, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: The three protons on the phenyl ring will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by both the fluorine and methoxy substituents.

-

Methoxy Protons: A singlet corresponding to the three methoxy protons will be observed, likely in the range of δ 3.8-4.0 ppm.

-

Acetyl Protons: A singlet for the three protons of the acetyl group will appear in the upfield region, typically around δ 2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: The ketone carbonyl carbon will show a characteristic signal in the downfield region (δ > 190 ppm).

-

Aromatic Carbons: The six aromatic carbons will appear in the region of δ 110-160 ppm. The carbons directly attached to the fluorine and methoxy group will show characteristic shifts and C-F coupling.

-

Methoxy Carbon: The carbon of the methoxy group will resonate around δ 55-60 ppm.

-

Acetyl Carbon: The methyl carbon of the acetyl group will be observed in the upfield region (δ 20-30 ppm).

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group will be present in the range of 1680-1700 cm⁻¹.

-

C-O Stretch: Bands corresponding to the aryl-alkyl ether will be observed around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

C-F Stretch: A strong band for the C-F bond will be present in the fingerprint region, typically around 1100-1200 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.

Applications in Research and Drug Development

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[3] While specific applications of this compound are not detailed in the provided search results, its structural motif suggests its potential as a key intermediate in the synthesis of various biologically active compounds.

Aromatic ketones, such as this compound, are versatile precursors for a wide range of chemical transformations, including:

-

Synthesis of Heterocycles: They can be used to construct various heterocyclic rings, which are common scaffolds in many pharmaceuticals.

-

Chalcone Synthesis: Reaction with aldehydes can yield chalcones, which are known to exhibit a broad spectrum of biological activities.[4]

-

Reduction and Further Functionalization: The ketone functionality can be reduced to an alcohol, which can then be further modified, or it can be converted to other functional groups, providing access to a diverse array of derivatives for structure-activity relationship (SAR) studies.

The presence of the fluoro and methoxy groups provides handles for modulating the electronic and steric properties of the final molecules, which is a critical aspect of drug design.

Safety and Handling

Based on the general safety information available for similar chemical compounds, the following precautions should be taken when handling this compound:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3]

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5]

-

Skin: Wash off with soap and plenty of water.[5]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[5]

-

-

Storage: Store in a cool, dry place away from incompatible materials.[2]

It is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

-

3′-Fluoro-4′-methoxy-2,2,2-trifluoroacetophenone. MySkinRecipes. [Link]

-

3'-Fluoro-4'-methoxyacetophenone. Chem-Impex. [Link]

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Safety Data Sheet. Angene Chemical. [Link]

-

2,2-Difluoro-1-(3-fluoro-2-methoxyphenyl)ethanone | C9H7F3O2. PubChem. [Link]

-

High-Purity Trifluoro-methoxyphenyl Ethanone for Advanced Synthesis. Xunteng International Trading Co., Ltd. [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]

-

1-(3-(2,2-Difluoroethoxy)-4-methoxyphenyl)ethanone | C11H12F2O3. PubChem. [Link]

- CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.

-

Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. MDPI. [Link]

- EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof.

-

Applications of CRISPR-Cas9 Technology in Translational Research on Solid-Tumor Cancers. PubMed. [Link]

-

Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Cambridge Open Engage. [Link]

-

3'-Chloro-4'-methoxyacetophenone | C9H9ClO2. PubChem. [Link]

-

Applications of multiplexed CRISPR-Cas for genome engineering. PubMed. [Link]

-

Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. ResearchGate. [Link]

-

CRISPR-Cas gene editing technology and its application prospect in medicinal plants. PubMed. [Link]

-

Molecular insights and rational engineering of a compact CRISPR-Cas effector Cas12h1 with a broad-spectrum PAM. PubMed. [Link]

-

Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. ResearchGate. [Link]

-

The next generation of CRISPR-Cas technologies and applications. PubMed. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. acgpubs.org [acgpubs.org]

- 3. rsc.org [rsc.org]

- 4. ACG Publications - Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution [acgpubs.org]

- 5. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 1-(3-Fluoro-2-methoxyphenyl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 1-(3-Fluoro-2-methoxyphenyl)ethanone, a strategically important aryl ketone intermediate in modern medicinal chemistry. The presence of both a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic properties that influence its synthesis, reactivity, and utility as a scaffold for drug candidates. This document details its physicochemical and spectroscopic properties, offers a comprehensive examination of its synthesis via Friedel-Crafts acylation, including mechanistic insights into regioselectivity, and discusses its potential applications in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their research and development programs.

Section 1: Strategic Importance in Medicinal Chemistry

Overview of Aryl Ketones in Medicinal Chemistry

Aryl ketones are a cornerstone of numerous pharmacologically active compounds. The ketone moiety serves as a versatile synthetic handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures. Furthermore, the carbonyl group can act as a hydrogen bond acceptor, playing a crucial role in ligand-receptor interactions.

The Role of Fluorine and Methoxy Moieties in Drug Design

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. The fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability by modulating lipophilicity.

The methoxy group (-OCH₃) is a strong hydrogen bond acceptor and a powerful electron-donating group through resonance. Its presence can improve solubility and modulate the electronic character of the aromatic ring, influencing how the molecule interacts with its biological target.

Introduction to this compound: A Key Building Block

This compound combines these valuable features. The specific 3-fluoro, 2-methoxy substitution pattern creates a unique electronic and steric environment. This compound serves as a critical precursor for more complex molecules, where the interplay between the directing effects of the fluoro and methoxy groups can be exploited to achieve specific synthetic outcomes. Its derivatives are of significant interest in the development of novel therapeutics.

Section 2: Physicochemical & Spectroscopic Profile

General Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3'-Fluoro-2'-methoxyacetophenone |

| CAS Number | 261763-33-9 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| Appearance | Expected to be a solid or oil at room temperature |

Predicted Physical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not consistently reported; likely a low-melting solid | Isomers such as 3'-Fluoro-4'-methoxyacetophenone have melting points in the 92-94 °C range. |

| Boiling Point | >200 °C at atmospheric pressure | Estimated based on similar substituted acetophenones. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | The methoxy and ketone groups provide some polarity, while the aromatic ring ensures solubility in organic media. |

Spectroscopic Analysis (Predicted)

Note: The following spectral data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds. Experimental verification is required.

2.3.1 ¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

δ ~7.2-7.4 ppm (m, 2H, Ar-H): A multiplet corresponding to the aromatic protons at positions 4 and 5.

-

δ ~7.0-7.1 ppm (t, 1H, Ar-H): A triplet corresponding to the aromatic proton at position 6.

-

δ ~3.9 ppm (s, 3H, -OCH₃): A singlet for the methoxy group protons.

-

δ ~2.6 ppm (s, 3H, -COCH₃): A singlet for the acetyl methyl protons.

2.3.2 ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

-

δ ~198 ppm (C=O): Carbonyl carbon of the ketone.

-

δ ~155 ppm (d, J(C-F) ≈ 245 Hz, C-F): Aromatic carbon directly attached to fluorine.

-

δ ~148 ppm (C-OCH₃): Aromatic carbon attached to the methoxy group.

-

δ ~125-130 ppm (Ar-C): Remaining aromatic carbons.

-

δ ~115-120 ppm (Ar-C): Aromatic carbons influenced by the fluorine substituent.

-

δ ~56 ppm (-OCH₃): Methoxy carbon.

-

δ ~29 ppm (-COCH₃): Acetyl methyl carbon.

2.3.3 IR Spectroscopy (KBr Pellet)

-

~2950-2850 cm⁻¹: C-H stretching (aliphatic).

-

~1680 cm⁻¹: C=O stretching (aryl ketone).

-

~1600, 1480 cm⁻¹: C=C stretching (aromatic ring).

-

~1250 cm⁻¹: C-O stretching (aryl ether).

-

~1100 cm⁻¹: C-F stretching.

2.3.4 Mass Spectrometry (EI)

-

m/z 168 (M⁺): Molecular ion peak.

-

m/z 153 (M⁺ - CH₃): Loss of the methyl group from the acetyl moiety.

-

m/z 125 (M⁺ - COCH₃): Loss of the acetyl group.

Section 3: Synthesis & Mechanistic Insights

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of 2-fluoroanisole using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

Mechanistic Considerations: Regioselectivity

The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents on the 2-fluoroanisole ring.

-

Methoxy Group (-OCH₃): A strongly activating ortho, para-director due to its ability to donate electron density via resonance.[3][4]

-

Fluoro Group (-F): A deactivating ortho, para-director. It withdraws electron density inductively but can donate via resonance.[5]

The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (the acylium ion) primarily to the positions ortho and para to it. In 2-fluoroanisole, the para position (C5) and one ortho position (C3) are available. The other ortho position (C1) is blocked. Therefore, the reaction is expected to yield a mixture of two main isomers: 1-(5-Fluoro-2-methoxyphenyl)ethanone (para-acylation) and the desired This compound (ortho-acylation). Separation of these isomers by column chromatography is a critical step.

Sources

An In-depth Technical Guide to the Molecular Structure of 1-(3-Fluoro-2-methoxyphenyl)ethanone

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the synthesis, structural elucidation, and spectroscopic characterization of 1-(3-Fluoro-2-methoxyphenyl)ethanone. This document delves into the nuanced interplay of its substituent effects on its chemical properties and spectral features, offering field-proven insights into its analysis.

Introduction

This compound, a substituted acetophenone, presents a molecular scaffold of significant interest in medicinal chemistry and organic synthesis. The presence of a fluorine atom and a methoxy group on the phenyl ring introduces unique electronic and steric properties that can profoundly influence molecular interactions, metabolic stability, and synthetic reactivity. Understanding the precise molecular architecture and the resulting spectroscopic fingerprint of this compound is paramount for its effective utilization as a building block in the development of novel pharmaceutical agents and advanced materials. This guide provides a detailed exploration of its synthesis, a thorough analysis of its molecular structure, and a comprehensive interpretation of its spectroscopic data, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with an acetyl group, a fluorine atom at the meta-position, and a methoxy group at the ortho-position relative to the acetyl group.

Key Structural Features:

-

Aromatic Core: A stable phenyl ring serves as the central scaffold.

-

Acetyl Group: The ketone functionality is a key reactive site and influences the electronic properties of the aromatic ring.

-

Methoxy Group (-OCH₃): As an electron-donating group, it influences the electron density of the ring, primarily at the ortho and para positions. Its steric bulk can also impact the conformation of the adjacent acetyl group.

-

Fluorine Atom (-F): A strongly electronegative atom, it acts as a weak electron-withdrawing group through induction and a weak electron-donating group through resonance. Its presence is often associated with improved metabolic stability and binding affinity in drug candidates.

A summary of the predicted and known physicochemical properties of this compound and related compounds is presented in Table 1.

| Property | This compound (Predicted) | 2-Fluoroanisole | 3'-Fluoroacetophenone |

| CAS Number | 261763-53-3 | 321-28-8 | 455-36-7 |

| Molecular Formula | C₉H₉FO₂ | C₇H₇FO | C₈H₇FO |

| Molecular Weight | 168.17 g/mol | 126.13 g/mol | 138.14 g/mol |

| Boiling Point | Not available | 160 °C | 81 °C/9 mmHg |

| Density | Not available | 1.13 g/cm³ | 1.126 g/mL at 25 °C |

Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic methodologies. Two of the most plausible and widely utilized methods are Friedel-Crafts acylation and directed ortho-lithiation.

Method 1: Friedel-Crafts Acylation of 2-Fluoroanisole

Friedel-Crafts acylation is a classic and effective method for the introduction of an acyl group onto an aromatic ring.[1][2] In this approach, 2-fluoroanisole serves as the starting material, which is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

The methoxy group in 2-fluoroanisole is an ortho-, para-director. Therefore, the acylation is expected to yield a mixture of isomers, with the major product being the para-acylated product, 1-(4-fluoro-5-methoxyphenyl)ethanone, and the desired ortho-acylated product, this compound, as a minor product. The steric hindrance from the ortho-methoxy group may further disfavor acylation at the adjacent position.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and a dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath and add acetyl chloride (1.1 eq.) dropwise via the dropping funnel.

-

Addition of Substrate: To the resulting mixture, add a solution of 2-fluoroanisole (1.0 eq.) in the reaction solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica gel to isolate this compound.

// Reactants Reactant1 [label="2-Fluoroanisole"]; Reactant2 [label="+ Acetyl Chloride"];

// Catalyst Catalyst [label="AlCl₃", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate Intermediate [label="Acylium Ion Intermediate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Products Product1 [label="this compound\n(Desired Product)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2 [label="Isomeric Byproducts", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Reactant1 -> Catalyst [label="Lewis Acid\nActivation", color="#4285F4"]; Reactant2 -> Catalyst; Catalyst -> Intermediate [label="Forms Electrophile", color="#4285F4"]; Intermediate -> Product1 [label="Electrophilic Aromatic\nSubstitution (ortho)", color="#4285F4"]; Intermediate -> Product2 [label="Electrophilic Aromatic\nSubstitution (para)", color="#4285F4"]; }

Figure 1: Workflow for Friedel-Crafts Acylation.

Method 2: Directed Ortho-Lithiation of 2-Fluoroanisole

Directed ortho-lithiation offers a more regioselective approach to the synthesis of this compound. The methoxy group in 2-fluoroanisole can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent like n-butyllithium. The resulting aryllithium intermediate can then be quenched with an acetylating agent to yield the desired product with high regioselectivity.

Experimental Protocol: Directed Ortho-Lithiation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoroanisole (1.0 eq.) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq.) dropwise while maintaining the low temperature. Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

-

Acetylation: Add N,N-dimethylacetamide or another suitable acetylating agent (1.2 eq.) dropwise to the aryllithium solution at -78 °C.

-

Quenching and Work-up: After stirring for an additional hour at low temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Allow the mixture to warm to room temperature, and extract the product with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography to afford pure this compound.

// Reactants Reactant [label="2-Fluoroanisole"]; Base [label="+ n-BuLi", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate Intermediate [label="Ortho-lithiated\nIntermediate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Quenching Agent Quench [label="+ Acetylating Agent\n(e.g., N,N-dimethylacetamide)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Product [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Reactant -> Base [label="Deprotonation", color="#4285F4"]; Base -> Intermediate [label="Forms Aryllithium", color="#4285F4"]; Intermediate -> Quench [label="Nucleophilic Attack", color="#4285F4"]; Quench -> Product [label="Acetylation", color="#4285F4"]; }

Figure 2: Workflow for Directed Ortho-Lithiation.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the number and chemical environment of the protons in the molecule. The predicted chemical shifts (δ) for the protons of this compound are detailed in Table 2. These predictions are based on the analysis of structurally related compounds.[3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -COCH₃ | 2.5 - 2.7 | Singlet | 3H |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

| Aromatic H | 7.0 - 7.6 | Multiplet | 3H |

Interpretation:

-

The acetyl protons (-COCH₃) are expected to appear as a sharp singlet in the downfield region, characteristic of a methyl ketone.

-

The methoxy protons (-OCH₃) will also present as a singlet, typically found at a slightly higher field than other aromatic substituents.

-

The three aromatic protons will exhibit a complex multiplet pattern in the aromatic region of the spectrum due to spin-spin coupling with each other and with the fluorine atom. The exact coupling constants and splitting patterns would provide definitive information on their relative positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for the carbons in this compound are listed in Table 3. The presence of fluorine will induce C-F coupling, leading to the splitting of signals for carbons in close proximity to the fluorine atom.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| -COCH₃ | 28 - 32 | Singlet |

| -OCH₃ | 55 - 60 | Singlet |

| Aromatic C-H | 110 - 135 | Doublets (due to C-F coupling) |

| Aromatic C-F | 150 - 160 | Doublet (large ¹JCF) |

| Aromatic C-O | 145 - 155 | Doublet (due to C-F coupling) |

| Aromatic C-CO | 130 - 140 | Doublet (due to C-F coupling) |

| C=O | 195 - 205 | Singlet |

Interpretation:

-

The carbonyl carbon (C=O) is expected to be the most downfield signal, characteristic of ketones.

-

The aromatic carbons will appear in the typical aromatic region, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant (¹JCF). Other aromatic carbons will exhibit smaller two-, three-, or four-bond C-F couplings.

-

The methyl carbons of the acetyl and methoxy groups will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized in Table 4.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₃) |

| ~1680-1660 | C=O stretch | Aryl Ketone |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1250-1200 | C-O stretch | Aryl Ether |

| ~1100-1000 | C-F stretch | Aryl Fluoride |

Interpretation:

-

A strong, sharp absorption band in the region of 1680-1660 cm⁻¹ is a clear indicator of the carbonyl group (C=O) of the aryl ketone.

-

The presence of aromatic C-H stretches above 3000 cm⁻¹ and aromatic C=C stretches in the 1600-1450 cm⁻¹ region confirms the aromatic core.

-

The characteristic C-O stretch of the aryl ether and the C-F stretch will also be present, providing further evidence for the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (168.17 g/mol ).

-

Major Fragments: Common fragmentation pathways for acetophenones include the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺). The presence of the methoxy and fluoro substituents will also influence the fragmentation pattern, potentially leading to the loss of a methoxy radical ([M-31]⁺) or other characteristic fragments.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure that can be reliably synthesized and characterized using standard laboratory techniques. This guide has outlined plausible synthetic routes, including Friedel-Crafts acylation and directed ortho-lithiation, and has provided a detailed analysis of the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry. A thorough understanding of these chemical and spectroscopic properties is essential for researchers and scientists working on the development of new chemical entities where this molecule serves as a critical building block. The insights provided herein are intended to facilitate the efficient and accurate synthesis and characterization of this compound in a research and development setting.

References

-

Aktas Anil, D., & Polat, M. F. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Retrieved from [Link]

-

Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluoro-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to 1-(3-fluoro-2-methoxyphenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The document delves into the strategic considerations for its synthesis, focusing on overcoming the challenges of regioselectivity in electrophilic aromatic substitution. Detailed experimental protocols, mechanistic insights, and data are presented to enable the successful and efficient preparation of this target molecule.

Introduction: The Significance of a Strategically Substituted Phenyl Ethanone

This compound is a substituted aromatic ketone that serves as a crucial building block in the synthesis of a variety of biologically active compounds. The specific arrangement of the fluoro and methoxy groups on the phenyl ring imparts unique electronic and steric properties, making it a desirable synthon for medicinal chemists and process development scientists. The primary challenge in its synthesis lies in achieving the desired 1,2,3-substitution pattern with high regioselectivity. This guide will explore the nuances of directing group effects in electrophilic aromatic substitution and present a robust, multi-step pathway that circumvents the limitations of a direct acylation approach.

Strategic Analysis: Overcoming the Regioselectivity Challenge in Friedel-Crafts Acylation

A direct Friedel-Crafts acylation of 2-fluoroanisole with an acetylating agent such as acetyl chloride or acetic anhydride would, in theory, be the most straightforward approach to the target molecule.[1][2] However, a thorough analysis of the directing effects of the substituents on the aromatic ring reveals a significant regiochemical hurdle.

The methoxy group (-OCH₃) at the 2-position is a potent activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[3] Conversely, the fluorine atom at the 3-position is a deactivating group (due to its high electronegativity) but is also ortho, para-directing. In cases of competing directing effects, the stronger activating group typically governs the position of electrophilic attack. Therefore, the methoxy group would primarily direct the incoming acetyl group to the positions ortho and para to it.

This leads to the predicted formation of undesired isomers, primarily 1-(4-acetyl-2-fluoro-1-methoxyphenyl)ethanone and 1-(6-acetyl-2-fluoro-1-methoxyphenyl)ethanone, rather than the desired this compound.

To circumvent this inherent regioselectivity issue, a more strategic, multi-step synthetic sequence is required. The most logical approach involves the initial synthesis of a precursor with the correct substitution pattern, followed by the introduction of the acetyl group. Two primary retrosynthetic disconnections are considered:

-

From 3-Fluoro-2-methoxybenzoic Acid: This pathway involves the synthesis of the corresponding benzoic acid, which can then be converted to the target ketone.

-

From 3-Fluoro-2-methoxybenzaldehyde: This alternative route utilizes the corresponding benzaldehyde as a key intermediate, which is then transformed into the desired acetophenone.

This guide will focus on the more robust and well-documented pathway proceeding through the benzoic acid intermediate.

Recommended Synthetic Pathway: A Multi-Step Approach to Regiocontrolled Synthesis

The recommended pathway for the synthesis of this compound involves three key stages:

-

Synthesis of the Key Intermediate: Preparation of 3-fluoro-2-methoxybenzoic acid.

-

Activation of the Carboxylic Acid: Conversion of the benzoic acid to its corresponding acid chloride.

-

Introduction of the Acetyl Group: Reaction of the acid chloride with a suitable methylating agent.

This strategic sequence ensures the unambiguous placement of the substituents on the aromatic ring, leading to the desired product with high purity.

Visualizing the Synthetic Strategy

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 3-Fluoro-2-methoxybenzoic Acid via Ortho-Metalation

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[4] In this step, the methoxy group of 2-fluoroanisole directs the deprotonation of the adjacent C-H bond by a strong organolithium base. The resulting aryllithium species is then quenched with carbon dioxide to afford the desired carboxylic acid.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluoroanisole | 126.13 | 12.6 g | 0.1 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |

| Dry Ice (solid CO₂) | 44.01 | ~50 g | - |

| Diethyl ether | 74.12 | 150 mL | - |

| Hydrochloric acid (1 M) | 36.46 | As needed | - |

| Sodium sulfate, anhydrous | 142.04 | As needed | - |

Step-by-Step Protocol

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is flame-dried and cooled under a stream of dry nitrogen.

-

Initial Charging: The flask is charged with 2-fluoroanisole (12.6 g, 0.1 mol) and anhydrous THF (200 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.

-

Carboxylation: The reaction mixture is then poured slowly onto a slurry of crushed dry ice (~50 g) in a separate beaker with vigorous stirring.

-

Work-up: After the excess dry ice has sublimed, the reaction mixture is allowed to warm to room temperature. Water (100 mL) is added, and the aqueous layer is separated. The organic layer is extracted with 1 M sodium hydroxide solution (2 x 50 mL).

-

Acidification and Isolation: The combined aqueous layers are cooled in an ice bath and acidified to pH 2 with 1 M hydrochloric acid. The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-fluoro-2-methoxybenzoic acid.

Part 2: Synthesis of 3-Fluoro-2-methoxybenzoyl Chloride

The carboxylic acid is activated by conversion to the more reactive acid chloride. Thionyl chloride is a common and effective reagent for this transformation.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluoro-2-methoxybenzoic acid | 170.14 | 17.0 g | 0.1 |

| Thionyl chloride (SOCl₂) | 118.97 | 14.3 g (8.7 mL) | 0.12 |

| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |

| Dimethylformamide (DMF) | 73.09 | 2-3 drops | - |

Step-by-Step Protocol

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts) is charged with 3-fluoro-2-methoxybenzoic acid (17.0 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

-

Reagent Addition: Thionyl chloride (8.7 mL, 0.12 mol) is added dropwise, followed by the addition of a catalytic amount of DMF (2-3 drops).

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 2-3 hours, or until the evolution of gas ceases.

-

Isolation: The reaction mixture is cooled to room temperature, and the solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude 3-fluoro-2-methoxybenzoyl chloride is used in the next step without further purification.

Part 3: Synthesis of this compound

The final step involves the introduction of the methyl group to form the acetyl functionality. The use of a Gilman reagent (lithium dimethylcuprate) is preferred over a Grignard reagent to prevent the formation of the tertiary alcohol byproduct through a second addition.[5]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluoro-2-methoxybenzoyl chloride | 188.58 | ~0.1 mol (crude) | - |

| Copper(I) iodide (CuI) | 190.45 | 9.5 g | 0.05 |

| Methyllithium (1.6 M in diethyl ether) | 21.96 | 62.5 mL | 0.1 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |

| Diethyl ether, anhydrous | 74.12 | 100 mL | - |

| Saturated aqueous ammonium chloride | - | 100 mL | - |

| Sodium sulfate, anhydrous | 142.04 | As needed | - |

Step-by-Step Protocol

-

Gilman Reagent Preparation: A 500 mL three-necked round-bottom flask, flame-dried and under a nitrogen atmosphere, is charged with copper(I) iodide (9.5 g, 0.05 mol) and anhydrous THF (100 mL). The suspension is cooled to -78 °C. Methyllithium (62.5 mL of a 1.6 M solution in diethyl ether, 0.1 mol) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 30 minutes to form the lithium dimethylcuprate solution.

-

Acylation: A solution of the crude 3-fluoro-2-methoxybenzoyl chloride (~0.1 mol) in anhydrous THF (100 mL) is added dropwise to the Gilman reagent at -78 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The mixture is then extracted with diethyl ether (3 x 100 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure product.

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Future Perspectives

The synthesis of this compound presents a classic case study in the importance of strategic planning in organic synthesis. While a direct Friedel-Crafts acylation is seemingly the most atom-economical route, the predictable regioselectivity issues necessitate a more nuanced, multi-step approach. The pathway detailed in this guide, proceeding through a 3-fluoro-2-methoxybenzoic acid intermediate, offers a reliable and scalable method for obtaining the desired product with high purity.

Future research in this area may focus on the development of novel catalytic systems that could enable the direct, regioselective acylation of 2-fluoroanisole, thereby shortening the synthetic sequence. Advances in directed C-H activation and functionalization could also provide more efficient routes to this and other similarly substituted aromatic compounds.

References

- Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Department of Chemistry.

- Mortier, J.

- Friedel–Crafts reaction. Wikipedia.

- 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6. Ossila.

- 3-Fluoro-2-methoxybenzoic acid | 106428-05-1. Biosynth.

- Friedel–Crafts Acyl

- Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde. Benchchem.

- Reaction of Acyl Chlorides with Grignard and Gilman (Organocupr

- Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry.

- R2CuLi Organocupr

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Starting Materials for 1-(3-Fluoro-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluoro-2-methoxyphenyl)ethanone is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its substituted phenyl ring provides a scaffold that can be further functionalized to modulate the biological activity, selectivity, and pharmacokinetic properties of new chemical entities. This guide offers a detailed exploration of the primary synthetic routes to this valuable compound, with a focus on the commercially available starting materials and the underlying chemical principles that govern these transformations.

Primary Synthetic Pathways

The synthesis of this compound can be approached from several strategic starting points. The most common and industrially viable routes begin with readily accessible precursors such as 2-fluoroanisole or 3-fluoro-2-methoxybenzoic acid.

Route 1: Electrophilic Acylation of 2-Fluoroanisole

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones.[1][2] In this approach, the commercially available starting material, 2-fluoroanisole, undergoes electrophilic aromatic substitution with an acetylating agent in the presence of a Lewis acid catalyst.

Causality of Experimental Choices:

-

Starting Material: 2-Fluoroanisole is an excellent starting material due to its commercial availability and the directing effects of its substituents.[3][4][5][6][7] The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The combined electronics of these groups favor substitution at the positions ortho and para to the methoxy group. Steric hindrance from the methoxy group at the 2-position makes the 5-position (para to the methoxy group) the most likely site for acylation.

-

Acylating Agent: Acetyl chloride or acetic anhydride are the most common and cost-effective reagents for introducing the acetyl group.

-

Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is required to activate the acylating agent and generate the highly electrophilic acylium ion.[2] A stoichiometric amount of the catalyst is often necessary as it complexes with the product ketone.[1]

Experimental Protocol: Friedel-Crafts Acylation of 2-Fluoroanisole

-

To a stirred solution of 2-fluoroanisole (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride (1.1 - 1.5 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at 0 °C for 15-30 minutes.

-

Slowly add acetyl chloride (1.0 - 1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Diagram of the Friedel-Crafts Acylation Pathway

Caption: Friedel-Crafts acylation of 2-fluoroanisole.

Route 2: From 3-Fluoro-2-methoxybenzoic Acid

An alternative approach utilizes the commercially available 3-fluoro-2-methoxybenzoic acid.[8][9] This route typically involves the conversion of the carboxylic acid to a more reactive species that can then be coupled with a methylating agent.

Causality of Experimental Choices:

-

Starting Material: 3-Fluoro-2-methoxybenzoic acid provides a different retrosynthetic disconnection and can be advantageous if the Friedel-Crafts acylation route proves problematic (e.g., due to side reactions or purification challenges).[8][9]

-

Activation of the Carboxylic Acid: The carboxylic acid is generally unreactive towards nucleophilic addition of organometallics. It is therefore necessary to convert it into a more electrophilic derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an ester.

-

Carbon-Carbon Bond Formation:

-

Grignard Reagents: The corresponding acid chloride can react with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the desired ketone. Careful control of the reaction temperature is crucial to avoid the double addition of the Grignard reagent to form a tertiary alcohol.

-

Organolithium Reagents: Alternatively, the carboxylic acid can be treated with two equivalents of an organolithium reagent (e.g., methyllithium). The first equivalent deprotonates the carboxylic acid, and the second adds to the carbonyl group to form a stable dilithio-gem-diolate intermediate, which upon acidic workup, yields the ketone.

-

Experimental Protocol: Via Grignard Reaction with the Acid Chloride

-

Acid Chloride Formation: Reflux a solution of 3-fluoro-2-methoxybenzoic acid (1.0 eq) in thionyl chloride (excess) with a catalytic amount of DMF for 2-4 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-fluoro-2-methoxybenzoyl chloride.

-

Grignard Reaction: To a solution of the crude acid chloride in anhydrous THF at -78 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Warm the mixture to room temperature and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield this compound.

Diagram of the Grignard Reaction Pathway

Caption: Synthesis from 3-fluoro-2-methoxybenzoic acid.

Route 3: Directed Ortho-Metalation of 2-Fluoroanisole

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy group in 2-fluoroanisole can direct the deprotonation of the adjacent aromatic proton using a strong organolithium base.

Causality of Experimental Choices:

-

Directing Group: The methoxy group is an effective directing group for ortho-lithiation.

-

Organolithium Base: A strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) is typically used.

-

Quenching Electrophile: The resulting aryllithium species is a potent nucleophile and can be quenched with a suitable acetylating agent, such as N-methoxy-N-methylacetamide (Weinreb amide) or acetyl chloride, to introduce the acetyl group. The use of a Weinreb amide is often preferred as it is less prone to over-addition.

Experimental Protocol: Directed Ortho-Metalation

-

To a solution of 2-fluoroanisole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add a solution of N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Diagram of the Directed Ortho-Metalation Pathway

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2-Fluoroanisole 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. dempochem.com [dempochem.com]

- 5. 邻氟苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. indiamart.com [indiamart.com]

- 7. China 2-Fluoroanisole CAS 321-28-8 Manufacturer and Supplier | Starsky [starskychemical.com]

- 8. 3-fluoro-2-methoxybenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. 106428-05-1|3-Fluoro-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]

The Definitive Spectroscopic Guide to 1-(3-Fluoro-2-methoxyphenyl)ethanone: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive analysis of the spectroscopic data for the aromatic ketone, 1-(3-Fluoro-2-methoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide elucidates the causal relationships between the molecular structure and its spectral characteristics, providing a framework for structural verification and characterization of related compounds.

Introduction

This compound, a substituted acetophenone, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its specific substitution pattern—a fluorine atom at the 3-position and a methoxy group at the 2-position of the phenyl ring—gives rise to a unique electronic and steric environment, influencing its reactivity and spectroscopic properties. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing purity, and understanding its chemical behavior. This guide provides a detailed walkthrough of the expected and observed spectroscopic features of this compound.

Molecular Structure and Key Features

The structural characteristics of this compound are foundational to interpreting its spectroscopic data. The molecule consists of an acetyl group (-COCH₃) attached to a phenyl ring, which is substituted with a fluorine atom and a methoxy group (-OCH₃). The relative positions of these substituents create a distinct pattern of electron distribution and magnetic environments for the constituent atoms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acetyl protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative due to the influence of the fluorine and methoxy substituents.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -COCH₃ | 2.6 | s | 3H | - |

| -OCH₃ | 3.9 | s | 3H | - |

| Ar-H | 7.0 - 7.5 | m | 3H | Various H-H and H-F couplings |

Interpretation:

-

Acetyl Protons (-COCH₃): A singlet appearing around 2.6 ppm, integrating to three protons, is characteristic of the methyl group of the acetyl moiety. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.

-

Methoxy Protons (-OCH₃): A singlet at approximately 3.9 ppm, integrating to three protons, corresponds to the methyl group of the methoxy substituent.

-

Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet in the region of 7.0-7.5 ppm. The fluorine atom will cause through-bond coupling with adjacent protons, leading to additional splitting of these signals. The exact splitting pattern will depend on the specific coupling constants (J-couplings) between the protons and the fluorine atom, as well as between the protons themselves.

Experimental Protocol for ¹H NMR: [1]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the fluorine atom will lead to C-F coupling, which is observable as splitting of the carbon signals.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COCH₃ | 30 - 35 |

| -OCH₃ | 55 - 65 |

| Aromatic C | 110 - 160 |

| C=O | 195 - 205 |

Interpretation:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to be the most downfield signal, appearing in the range of 195-205 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of 110-160 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant, and other aromatic carbons will exhibit smaller two- and three-bond C-F couplings. The carbon attached to the methoxy group will also have a characteristic chemical shift.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear around 55-65 ppm.

-

Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group will be the most upfield signal, typically between 30 and 35 ppm.

Experimental Protocol for ¹³C NMR:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1680 | C=O (Aryl ketone) stretching |

| ~1600, ~1480 | C=C (Aromatic ring) stretching |

| ~1250 | C-O (Aryl ether) stretching |

| ~1100 | C-F stretching |

| 2850-3000 | C-H (aliphatic) stretching |

| 3000-3100 | C-H (aromatic) stretching |

Interpretation:

-

Carbonyl Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is the most prominent feature and is indicative of the C=O stretching vibration of the aryl ketone.

-

Aromatic C=C Stretches: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O and C-F Stretches: The C-O stretching of the methoxy group and the C-F stretching vibrations will appear in the fingerprint region of the spectrum, typically around 1250 cm⁻¹ and 1100 cm⁻¹, respectively.

Experimental Protocol for IR Spectroscopy: [2]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Fragment |

| 168 | [M]⁺ (Molecular ion) |

| 153 | [M - CH₃]⁺ |

| 125 | [M - COCH₃]⁺ |

| 95 | [C₆H₄F]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) of 168, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the resulting carbocations. Common fragmentation pathways include the loss of a methyl group ([M - CH₃]⁺, m/z 153) and the loss of the acetyl group ([M - COCH₃]⁺, m/z 125).

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating system for the structural elucidation and characterization of this compound. The predicted spectroscopic data, supported by the interpretation of key structural features and fragmentation patterns, offers a reliable reference for researchers. By understanding the interplay between the molecular structure and its spectral output, scientists can confidently identify this compound and utilize it in their synthetic endeavors.

References

- BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)

-

NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(3-Fluoro-2-methoxyphenyl)ethanone for Researchers and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Novel Ketone

In the realm of pharmaceutical development and chemical research, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful formulation, analytical method development, and ultimately, therapeutic efficacy are built. This guide is dedicated to providing an in-depth technical exploration of 1-(3-Fluoro-2-methoxyphenyl)ethanone, a substituted aromatic ketone of growing interest. While empirical data for this specific molecule remains nascent in publicly accessible literature, this document will serve as a comprehensive predictive guide. By leveraging established principles of organic chemistry, data from structurally analogous compounds, and regulatory guidance on stability testing, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently assess the solubility and stability of this compound. Our approach is rooted in scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices, ensuring a trustworthy and authoritative resource.

Physicochemical Profile and Predicted Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The structure of this compound, featuring a benzene ring substituted with a fluorine atom, a methoxy group, and an ethanone moiety, suggests a molecule with moderate polarity.

Aromatic ketones, as a class, tend to exhibit low aqueous solubility due to the hydrophobic nature of the benzene ring.[1][2] However, the presence of the methoxy and carbonyl groups introduces polar character, allowing for potential hydrogen bonding with protic solvents.[3][4] Conversely, the fluorine atom, while electronegative, contributes to an increase in lipophilicity. The interplay of these functional groups will dictate the solubility profile.

It is anticipated that this compound will be sparingly soluble in water and more soluble in organic solvents.[5][6] The solubility in polar organic solvents like ethanol and isopropanol is expected to be moderate to high, while solubility in non-polar solvents such as n-hexane will likely be lower but still significant.[7]

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate Buffered Saline (PBS) | Low to Sparingly Soluble | The hydrophobic aromatic ring is the dominant feature, limiting interaction with water molecules. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderately to Highly Soluble | The carbonyl and methoxy groups can act as hydrogen bond acceptors, facilitating dissolution. |

| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Highly Soluble | Strong dipole-dipole interactions between the solvent and the polar functional groups of the ketone are expected. |

| Non-Polar | n-Hexane, Toluene, Diethyl Ether | Sparingly to Moderately Soluble | Van der Waals forces between the aromatic ring and the non-polar solvent will drive solubility. |

Experimental Protocol for Determining Kinetic Solubility

Kinetic solubility is a high-throughput assessment of how readily a compound, initially dissolved in an organic solvent like DMSO, dissolves in an aqueous buffer.[8][9] This is a crucial parameter in early-stage drug discovery.[10]

Principle

A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored over time, typically by nephelometry (light scattering) or UV spectrophotometry after filtration.[11][12]

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh a sample of this compound.

-

Dissolve the compound in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution.

-

-

Assay Plate Preparation:

-

Using a liquid handling system or calibrated pipettes, add 2 µL of the 10 mM DMSO stock solution to the wells of a 96-well microtiter plate.

-

Prepare a serial dilution of the stock solution in DMSO to create a concentration gradient.

-

-

Addition of Aqueous Buffer:

-

Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well containing the DMSO solution. This results in a final DMSO concentration of 2%.

-

-

Incubation:

-

Seal the plate and incubate at room temperature (or a specified temperature, e.g., 37°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[12]

-

-

Detection and Quantification:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to a blank indicates precipitation.

-

UV Spectrophotometry:

-

Filter the contents of each well through a filter plate to remove any precipitate.

-

Measure the UV absorbance of the filtrate in a UV-compatible plate at the wavelength of maximum absorbance (λmax) for this compound.

-

Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in the same buffer system.

-

-

Diagram of Kinetic Solubility Workflow

Caption: Workflow for determining the kinetic solubility of this compound.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of a molecule is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions.[13][] Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[17][18]

The structure of this compound contains several functional groups that could be susceptible to degradation:

-

Ether Linkage: The methoxy group's ether linkage could be susceptible to acidic hydrolysis.

-

Aromatic Ring: The electron-rich aromatic ring may be prone to oxidation. The fluorine substituent is generally stable but can influence the reactivity of the ring.[19]

-

Carbonyl Group: The ketone functionality is generally stable but can participate in photochemical reactions.

Table 2: Predicted Stability of this compound under Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic Hydrolysis | Potentially Labile | Cleavage of the methoxy ether to form the corresponding phenol. |

| Alkaline Hydrolysis | Likely Stable | Aromatic ethers are generally resistant to base-catalyzed hydrolysis. |

| Oxidation | Potentially Labile | Oxidation of the aromatic ring or the methyl group of the ethanone moiety. |

| Photolysis | Potentially Labile | Ketones can undergo photochemical reactions such as Norrish Type I or Type II cleavage. |

| Thermal | Likely Stable | The molecule is not expected to be particularly thermolabile under typical storage conditions. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without being so extensive as to lead to secondary degradation.[16][20]

Principle

The compound is subjected to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) for a defined period. The resulting solutions are then analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.[21][22][23]

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and heat at 60-80°C for a specified time.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.

-

Photolytic Degradation: Expose the stock solution (in a photostable container) to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[18][24] A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60-80°C) for a specified time.

-

-

Sample Neutralization and Dilution:

-

After the specified stress period, cool the samples to room temperature.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

-

Use a photodiode array (PDA) or UV detector to monitor the elution of the parent compound and any degradation products.

-

Diagram of Forced Degradation Workflow

Caption: Workflow for conducting forced degradation studies on this compound.

Conclusion and Future Perspectives

This technical guide provides a predictive framework for understanding the solubility and stability of this compound, grounded in established chemical principles and regulatory expectations. The provided experimental protocols offer a robust starting point for researchers to generate empirical data for this compound. As with any predictive analysis, it is imperative that these methodologies are employed to generate concrete experimental results. The data obtained from these studies will be invaluable for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the development of safe and effective products containing this compound. Future work should focus on the isolation and structural elucidation of any significant degradation products to fully map the stability profile of this promising molecule.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

-

Protheragen. API Stress Testing Studies. Protheragen. [Link]

-

Pharmaguideline. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmaguideline. [Link]

-

World Health Organization. Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, 2009. [Link]

-

MedCrave. Forced Degradation Studies. MedCrave. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

ResearchGate. Properties of aromatic ketones and other solvents. ResearchGate. [Link]

-

European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA. [Link]

-